molecular formula C15H15NO3 B1452997 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187165-00-9

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1452997
CAS No.: 1187165-00-9
M. Wt: 257.28 g/mol
InChI Key: UHSKPLSDMYXALI-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a 2,4-dimethoxybenzoyl group attached to a 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-methylpyridine and 2,4-dimethoxybenzoyl chloride

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Purification: Crystallization or column chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of this compound

    Reduction: 5-(2,4-Dimethoxybenzyl)-2-methylpyridine

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying nucleophiles such as amines and alcohols to form amides and esters. This acylation process is facilitated by the activation of the carbonyl group, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzyl alcohol
  • 2,4-Dimethoxybenzylamine
  • 2,4-Dimethoxybenzoyl chloride

Uniqueness

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine is unique due to its specific structure, which combines the properties of both the 2,4-dimethoxybenzoyl group and the 2-methylpyridine ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)13-7-6-12(18-2)8-14(13)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKPLSDMYXALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220471
Record name (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-00-9
Record name (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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